N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
"N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide" is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl chain to a tetrahydronaphthalene-sulfonamide moiety. The tetrahydronaphthalene (tetralin) group provides hydrophobicity and planar rigidity, while the sulfonamide group enhances solubility and hydrogen-bonding capacity, critical for target binding .
This compound’s synthesis likely involves multi-step reactions, including:
Imidazo[1,2-b]pyrazole formation: Cyclization of pyrazole derivatives with α-halo ketones or aldehydes.
Ethyl linker introduction: Alkylation or nucleophilic substitution to attach the ethyl chain.
Sulfonamide coupling: Reaction of the tetralin-sulfonyl chloride with the amine-terminated imidazo[1,2-b]pyrazole intermediate .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,16-6-5-14-3-1-2-4-15(14)13-16)19-9-10-20-11-12-21-17(20)7-8-18-21/h5-8,11-13,19H,1-4,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNGPPIUNJBAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the mTOR (mammalian target of rapamycin) pathway. mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in various diseases, including cancer.
Mode of Action
The compound acts as an ATP-competitive inhibitor of mTOR. It binds to the ATP-binding site of mTOR, preventing ATP from binding and thus inhibiting the kinase activity of mTOR. This results in the suppression of the mTOR signaling pathway.
Biochemical Pathways
The inhibition of mTOR leads to a decrease in protein synthesis and cell proliferation, as mTOR is a central regulator of these processes. Specifically, the compound suppresses the phosphorylation of AKT and S6, two downstream targets of mTOR. This affects various biochemical pathways, including those involved in cell cycle progression, autophagy, and apoptosis.
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the imidazo[1,2-b]pyrazole moiety and tetrahydronaphthalene skeleton, contribute to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
The biological activity of this compound is primarily attributed to its interaction with multiple biological targets. The imidazo[1,2-b]pyrazole ring is known for its ability to modulate various biochemical pathways:
- Target Interaction : The compound exhibits affinity for several enzymes and receptors involved in critical cellular processes.
- Biochemical Pathways : It has been shown to influence pathways related to inflammation, cancer progression, and microbial resistance.
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit potent antitumor effects. For instance:
- Inhibitory Effects on Kinases : These compounds have demonstrated significant inhibitory activity against key kinases such as BRAF(V600E), which is crucial for tumor cell proliferation.
- Cell Viability Studies : In vitro studies have shown that the compound reduces cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects:
- Nitric Oxide Production : It has been reported to inhibit lipopolysaccharide (LPS)-induced production of nitric oxide (NO), a key mediator in inflammatory responses.
- Cytokine Modulation : The compound can modulate cytokine production such as TNF-α and IL-6, which are pivotal in inflammatory processes.
Antimicrobial Activity
The compound shows promising antimicrobial properties:
- Bacterial Membrane Integrity : Studies suggest that it disrupts bacterial membrane integrity leading to cell lysis.
- Broader Spectrum of Activity : It has been evaluated against various bacterial strains and demonstrated effective antibacterial action.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives. Key observations include:
| Feature | Activity |
|---|---|
| Imidazole Ring | Essential for enzyme interaction |
| Sulfonamide Group | Enhances solubility and bioavailability |
| Tetrahydronaphthalene | Contributes to binding affinity |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antitumor Efficacy : A study evaluated the efficacy of the compound in a murine model of cancer, demonstrating a significant reduction in tumor size when combined with existing chemotherapy agents.
- Inflammation Models : In vivo experiments showed that treatment with this compound resulted in reduced inflammation markers in models of arthritis.
- Antimicrobial Testing : Clinical isolates were tested against the compound showing effective inhibition of growth in resistant strains.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
